Atorvastatin Impurity 17
Overview
Description
Atorvastatin Impurity 17 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a phenylethylidene moiety, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Impurity 17 typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then reacted with a suitable amine and acylating agent under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and purification techniques is optimized to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Impurity 17 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Atorvastatin Impurity 17 may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways are of particular interest.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Atorvastatin Impurity 17 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[2-(4-chlorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
- (2E)-2-[2-(4-bromophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
- (2E)-2-[2-(4-methylphenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
The presence of the fluorophenyl group in Atorvastatin Impurity 17 imparts unique chemical and physical properties, such as increased lipophilicity and potential biological activity. This distinguishes it from similar compounds with different substituents.
Properties
IUPAC Name |
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOFTHHBESIRLG-GHVJWSGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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